molecular formula C9H9Cl B157151 4-Chloro-alpha-methylstyrene CAS No. 1712-70-5

4-Chloro-alpha-methylstyrene

Cat. No. B157151
Key on ui cas rn: 1712-70-5
M. Wt: 152.62 g/mol
InChI Key: WQDGTJOEMPEHHL-UHFFFAOYSA-N
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Patent
US04447542

Procedure details

A mixture of p-chloro-α-methylstyrene (15.7 g, 204 mmole), 20 milligrams (mg) platinum oxide, and 20 ml absolute ethanol was shaken on a Paar Hydrogenator for about 8 hours, beginning with an initial hydrogen pressure of 42 pounds-per-square-inch (psi). During this procedure, an additional 14 psi of hydrogen were added to the Hydrogenator reservoir. The mixture was then filtered and the solvent removed by careful distillation at atmospheric pressure. The residual material resulting was distilled using a water aspirator vacuum to yield 12.69 g (74% yield) of p-chlorocumene (bp 69°-74° C.).
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([CH3:8])=[CH2:7])=[CH:4][CH:3]=1.[H][H]>[Pt]=O.C(O)C>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]([CH3:8])[CH3:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
ClC1=CC=C(C(=C)C)C=C1
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
was shaken on a Paar Hydrogenator for about 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by careful distillation at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The residual material resulting
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.69 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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